Tin dihydroxide

描述

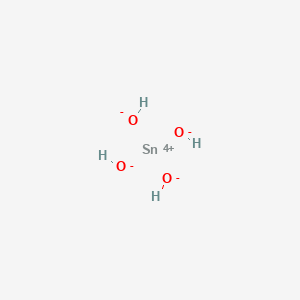

Tin dihydroxide, also known as stannous hydroxide, is a chemical compound with the formula Sn(OH)₂. It belongs to the hydroxide class of compounds, featuring a tin (II) ion (Sn²⁺) and two hydroxide ions (OH⁻). This compound appears as a white, crystalline solid at room temperature and is largely insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions

Tin dihydroxide is typically synthesized in the laboratory rather than found naturally. One common method involves the reaction of tin (II) chloride with a strong alkali like sodium hydroxide:

SnCl2+2NaOH→Sn(OH)2+2NaCl

In this reaction, tin (II) chloride reacts with sodium hydroxide, resulting in the formation of tin hydroxide and sodium chloride. The tin hydroxide precipitates out as a white solid from the solution .

Industrial Production Methods

Industrial production methods for tin hydroxide are not as well-documented as laboratory synthesis. similar principles apply, involving the reaction of tin salts with strong bases under controlled conditions to ensure purity and yield.

化学反应分析

Thermal Decomposition

Tin dihydroxide undergoes thermal degradation in air through a two-stage process:

-

Dehydration : Loss of water molecules occurs at elevated temperatures, forming tin(II) oxide (SnO):

-

Oxidation : Intermediate SnO reacts further with oxygen to yield tin(IV) oxide (SnO₂):

Kinetic studies indicate the process involves counter-diffusion of H₂O and O₂ through surface layers, with reaction rates influenced by agglomerate size and temperature .

Oxidation

Sn(OH)₂ acts as a reducing agent in oxidative environments. In acidic media, it facilitates electron transfer:

Exposure to strong oxidizers (e.g., O₂, HNO₃) promotes further oxidation to Sn⁴⁺ species .

Reduction

Under reducing conditions, Sn(OH)₂ can be converted to metallic tin:

This reaction is thermodynamically favorable at high hydrogen partial pressures .

Substitution Reactions

Sn(OH)₂ reacts with acids and anions to form corresponding tin(II) salts:

| Reagent | Reaction | Product |

|---|---|---|

| HCl (aq) | Tin(II) chloride | |

| H₂SO₄ (aq) | Tin(II) sulfate |

These reactions proceed via protonation of hydroxide ligands, followed by displacement .

Thermodynamic Stability

Key thermodynamic parameters for Sn(OH)₂ (derived from ):

| Property | Value (298 K) |

|---|---|

| ΔH°f (formation enthalpy) | |

| ΔG°f (Gibbs energy) | |

| S° (entropy) |

The compound is metastable in aqueous solutions, tending to oxidize or disproportionate under ambient conditions .

Reaction Kinetics and Mechanistic Insights

-

Thermal decomposition follows a deceleratory rate model due to product-layer diffusion limitations .

-

Oxidation kinetics are exothermic () and exhibit a Tafel slope of in alkaline media, suggesting a Volmer-Heyrovsky mechanism .

Comparative Reaction Table

| Reaction Type | Equation | Conditions | Key Product | References |

|---|---|---|---|---|

| Thermal Dehydration | SnO | |||

| Oxidation | Air, | SnO₂ | ||

| Acid Neutralization | Room temperature | SnCl₂ |

科学研究应用

Scientific Research Applications

Tin dihydroxide has several notable applications in scientific research and industry:

- Chemistry : Utilized as a reducing agent and in the synthesis of other tin compounds.

- Biology : Investigated for potential antimicrobial properties.

- Medicine : Explored for use in certain medical devices and treatments.

- Industry : Employed in the glass-making industry as a polishing agent and in the production of tin-based catalysts.

Case Studies

- Anticancer Activity : A study on organotin derivatives indicated that they could inhibit cell viability in cancer cell lines, suggesting that similar mechanisms may apply to this compound.

- Toxicological Assessment : Research found that exposure to tin(II) chloride resulted in gastrointestinal irritation and potential genotoxic effects in cultured mammalian cells, raising safety concerns regarding tin compounds.

Table 1: Summary of Biological Activities of Tin Compounds

| Compound | Activity Type | Observations |

|---|---|---|

| Tin(II) Hydroxide | Antimicrobial | Limited direct studies; potential based on analogs |

| Tributyltin (TBT) | Cytotoxicity | Induces apoptosis in cancer cells |

| Tin(II) Chloride | Genotoxicity | Induces DNA damage in cultured cells |

Industrial Applications

In the industrial sector, this compound is used extensively for:

- Glass Manufacturing : Acts as a polishing agent.

- Catalyst Production : Functions as a component in various catalytic processes.

- Electronics : Used in soldering applications due to its reducing properties.

作用机制

The mechanism by which tin hydroxide exerts its effects varies depending on its application. In antimicrobial studies, for example, tin hydroxide combined with titanium dioxide has shown improved antimicrobial activities. The exact molecular targets and pathways involved in these effects are still under investigation .

相似化合物的比较

Similar Compounds

Tin (IV) Hydroxide (Sn(OH)₄): Another hydroxide of tin, but with tin in the +4 oxidation state.

Tin Dioxide (SnO₂): A common oxidation product of tin hydroxide, used extensively in various industrial applications.

Uniqueness

Tin dihydroxide is unique due to its specific reactivity and stability in the +2 oxidation state. Its ability to act as both a reducing agent and a precursor for other tin compounds makes it valuable in various chemical processes.

属性

IUPAC Name |

tin(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Sn/h4*1H2;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNKFOIOZXAFBO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12054-72-7, 12026-24-3, 33754-29-9 | |

| Record name | Tin hydroxide (Sn(OH)4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin hydroxide (Sn(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin hydroxide (Sn(OH)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033754299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin hydroxide (Sn(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。